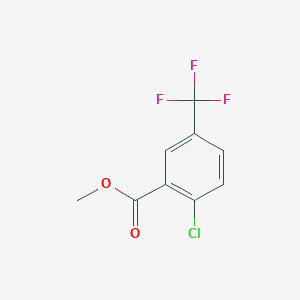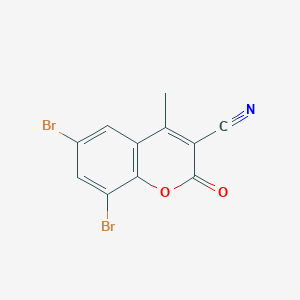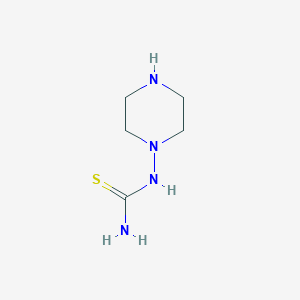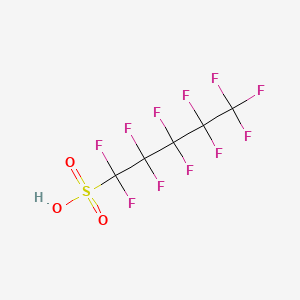
(R)-Methyl 2-phenylpropanoate
Übersicht
Beschreibung
®-Methyl 2-phenylpropanoate is an organic compound with the molecular formula C10H12O2. It is a chiral ester, specifically the ®-enantiomer of methyl 2-phenylpropanoate. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Mode of Action
It’s known that similar compounds can undergo asymmetric reactions with chiral aluminium alkoxides . This reaction results in the formation of optically active esters
Biochemical Pathways
®-Methyl 2-phenylpropanoate may be involved in the phenylpropanoid pathway, a metabolic route frequently investigated among secondary metabolites . This pathway is responsible for the biosynthesis of a wide array of secondary metabolites based on the intermediates of the shikimate pathway . The resulting metabolites play crucial roles in plant growth, structural support, and response to environmental stimuli .
Pharmacokinetics
The molecular weight of the compound is 1922542 , which may influence its absorption and distribution in the body
Result of Action
Similar compounds are known to influence various biochemical reactions, potentially leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-Methyl 2-phenylpropanoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with targets . Additionally, the phenylpropanoid pathway, which the compound may be involved in, is known to be influenced by environmental stimuli such as light variation and mineral shortage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-Methyl 2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the asymmetric reduction of methyl 2-phenylacrylate using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, ®-Methyl 2-phenylpropanoate is often produced via the esterification of ®-2-phenylpropanoic acid. The process involves the use of large-scale reactors and continuous distillation to remove the water formed during the reaction. This ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 2-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-2-phenylpropanoic acid and methanol in the presence of a strong acid or base.
Reduction: It can be reduced to ®-2-phenylpropanol using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to ®-2-phenylpropanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Hydrolysis: ®-2-phenylpropanoic acid and methanol.
Reduction: ®-2-phenylpropanol.
Oxidation: ®-2-phenylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the fragrance industry due to its pleasant aroma.
Vergleich Mit ähnlichen Verbindungen
®-Methyl 2-phenylpropanoate can be compared with other similar compounds such as:
(S)-Methyl 2-phenylpropanoate: The (S)-enantiomer of the same ester, which may have different biological activities and properties.
Methyl 2-phenylpropanoate: The racemic mixture of the ester, which lacks the enantioselectivity of the ®-enantiomer.
Ethyl 2-phenylpropanoate: An ester with a similar structure but different alkyl group, which may have different physical and chemical properties.
The uniqueness of ®-Methyl 2-phenylpropanoate lies in its chiral purity and specific enantiomeric form, which can impart distinct properties and activities compared to its racemic or (S)-enantiomer counterparts.
Eigenschaften
IUPAC Name |
methyl (2R)-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIQUZJSNSZOCH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34083-55-1 | |
| Record name | Methyl 2-phenylpropionate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034083551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 2-PHENYLPROPIONATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52BLN3X8LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)





![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)







